molecular formula C28H38N2O10 B1263351 N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide

N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide

Cat. No. B1263351
M. Wt: 562.6 g/mol
InChI Key: DGUFUEHCXSEKMT-GBCVEWGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibacterial Activity

  • Bactericidal Agents against MRSA : Certain benzamides, similar in structure to the specified compound, demonstrate potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit rapid concentration-dependent bactericidal effects, making them significant in combating MRSA infections (Zadrazilova et al., 2015).

Receptor Binding Studies

  • Sigma-2 Receptor Probes : Analogues of benzamides have been utilized in studies involving sigma-2 receptors. They show high affinity and are useful in understanding the receptor's role in various physiological processes (Xu et al., 2005).

Drug Design and Discovery

  • Analgesic and Antipyretic Agent Synthesis : Benzamide derivatives have been explored for their potential as analgesic and antipyretic agents. Their synthesis involves environmentally friendly methods, suggesting their potential in green chemistry applications (Reddy et al., 2014).

  • Antibacterial and Antifungal Activities : Compounds with structural similarities to the specified benzamide have shown promise as antibacterial and antifungal agents. They exhibit significant activity against various microbial strains, indicating their potential in developing new antimicrobial drugs (Patel & Dhameliya, 2010).

Imaging and Diagnostic Applications

  • Imaging Solid Tumors : Fluorine-labeled benzamide analogues have been developed for positron emission tomography (PET) imaging of solid tumors. They target sigma-2 receptors and have shown high tumor uptake, making them valuable in cancer diagnosis (Tu et al., 2007).

Potential Antiallergic Agents

  • Antiallergic Activity Studies : Certain benzamide derivatives have been identified as active in antiallergic tests, such as the rat passive cutaneous anaphylaxis test. These findings suggest the potential use of structurally related benzamides in treating allergic reactions (Peet et al., 1986).

properties

Product Name

N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide

Molecular Formula

C28H38N2O10

Molecular Weight

562.6 g/mol

IUPAC Name

N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C28H38N2O10/c1-8-15(4)22-26(36)39-19(12-14(2)3)23(33)28(6,7)27(37)38-16(5)20(25(35)40-22)30-24(34)17-10-9-11-18(21(17)32)29-13-31/h9-11,13-16,19-20,22,32H,8,12H2,1-7H3,(H,29,31)(H,30,34)/t15?,16-,19?,20-,22?/m0/s1

InChI Key

DGUFUEHCXSEKMT-GBCVEWGJSA-N

Isomeric SMILES

CCC(C)C1C(=O)OC(C(=O)C(C(=O)O[C@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)(C)C)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)(C)C)CC(C)C

synonyms

JBIR 06
JBIR-06

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide
Reactant of Route 3
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide
Reactant of Route 4
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide
Reactant of Route 6
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide

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